1-Iodo-5-nitronaphthalene 1-Iodo-5-nitronaphthalene
Brand Name: Vulcanchem
CAS No.: 64567-10-8
VCID: VC15778638
InChI: InChI=1S/C10H6INO2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14/h1-6H
SMILES:
Molecular Formula: C10H6INO2
Molecular Weight: 299.06 g/mol

1-Iodo-5-nitronaphthalene

CAS No.: 64567-10-8

Cat. No.: VC15778638

Molecular Formula: C10H6INO2

Molecular Weight: 299.06 g/mol

* For research use only. Not for human or veterinary use.

1-Iodo-5-nitronaphthalene - 64567-10-8

Specification

CAS No. 64567-10-8
Molecular Formula C10H6INO2
Molecular Weight 299.06 g/mol
IUPAC Name 1-iodo-5-nitronaphthalene
Standard InChI InChI=1S/C10H6INO2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14/h1-6H
Standard InChI Key UDBGBAQMJJEQQN-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC=C2I)C(=C1)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular and Crystallographic Data

1-Iodo-5-nitronaphthalene belongs to the class of di-substituted naphthalenes, where the iodine atom occupies the 1-position and the nitro group resides at the 5-position. The compound’s planar aromatic system facilitates π-π stacking interactions, while the electron-withdrawing nitro group and polarizable iodine atom introduce distinct electronic asymmetry. Key physicochemical properties are summarized below:

PropertyValue
CAS No.64567-10-8
Molecular FormulaC₁₀H₆INO₂
Molecular Weight299.06 g/mol
IUPAC Name1-iodo-5-nitronaphthalene
SMILESC1=CC2=C(C=CC=C2I)C(=C1)N+[O⁻]
InChI KeyUDBGBAQMJJEQQN-UHFFFAOYSA-N
X-Ray CrystallographyCentrosymmetric dimer (3.43 Å interplanar distance)

The crystal structure of related derivatives, such as 5-nitro-(naphthylethynyl)-[5-(N,N-dimethylamino)]naphthalene, reveals a centrosymmetric dimer arrangement with an interplanar spacing of 3.43 Å, suggesting potential applications in supramolecular assembly .

Spectroscopic Profiles

  • UV-Vis Spectroscopy: The nitro group induces a bathochromic shift, with absorption maxima typically observed between 300–400 nm. Conjugation with ethynyl spacers extends absorption into the visible range (450–500 nm) .

  • Fluorescence: Derivatives exhibit structured emission bands at 450–550 nm, with quantum yields modulated by solvent polarity .

  • NMR: ¹H NMR spectra show distinct aromatic resonances: δ 8.5–8.7 ppm (H-2 and H-4), δ 7.6–7.8 ppm (H-3 and H-6), and δ 7.2–7.4 ppm (H-7 and H-8).

Synthesis and Functionalization

Conventional Synthetic Routes

The synthesis of 1-iodo-5-nitronaphthalene typically proceeds via a two-step sequence:

Table 2.1: Optimization of Diazotization-Iodination Conditions

ParameterOptimal ValueYield (%)
Temperature0–5°C92
KI Equivalents1.589
Reaction Time2 hours90

Palladium-Catalyzed Cross-Coupling

Recent advancements employ 1-iodo-5-nitronaphthalene as a substrate in Sonogashira and Suzuki-Miyaura reactions. For example, coupling with terminal acetylenes produces ethynyl-linked nanostructures:

1-Iodo-5-nitronaphthalene+HC≡C-RPd(PPh₃)₄, CuI5-Nitro-1-(R-ethynyl)naphthalene\text{1-Iodo-5-nitronaphthalene} + \text{HC≡C-R} \xrightarrow{\text{Pd(PPh₃)₄, CuI}} \text{5-Nitro-1-(R-ethynyl)naphthalene}

This method enables the synthesis of dimeric (16–18) and trimeric (20–22) conjugates with extended π-systems, exhibiting fluorescence quantum yields up to Φ = 0.42 .

Applications in Materials Science

π-Conjugated Nanostructures

1-Iodo-5-nitronaphthalene serves as a key monomer in constructing linear and dendritic architectures:

  • Linear Oligomers: Sequential coupling with 1-ethynyl-5-nitronaphthalene yields rod-like structures with absorption edges at 600 nm .

  • Dendrimers: Divergent synthesis using triethylamine bases produces branched systems with intramolecular charge-transfer (ICT) transitions .

Table 3.1: Optoelectronic Properties of Representative Conjugates

Compoundλₐᵦₛ (nm)λₑₘ (nm)Φ
164505200.35
204805500.42
225105800.28

Charge-Transfer Complexes

The electron-deficient nitro group facilitates interactions with electron-rich aromatics (e.g., N,N-dimethylaniline), forming complexes with broad absorption in the visible spectrum (ε > 10⁴ M⁻¹cm⁻¹) . These materials are promising for organic photovoltaics, with power conversion efficiencies under investigation.

Recent Research Directions

Catalytic C–H Activation

Emerging methodologies leverage directing groups to achieve site-selective C–H iodination, bypassing traditional diazotization steps. For instance, Pd(OAc)₂/Ag₂CO₃ systems selectively iodinate 5-nitronaphthalene at the 1-position with 78% yield .

Bioimaging Probes

Iodine’s high atomic number enhances X-ray contrast, while nitro-to-amine reduction enables conjugation to targeting moieties. Preliminary studies demonstrate uptake in HeLa cells with low cytotoxicity (IC₅₀ > 100 μM) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator